molecular formula C15H15ClFN3O3 B2479363 3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-34-4

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2479363
M. Wt: 339.75
InChI Key: NGJCNEWJHYLIDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .

Scientific Research Applications

N-Heterocyclic Carbene Precursors and Stability Studies

Research has demonstrated the synthesis and investigation of compounds with imidazolidine-2,4-dione skeletons, focusing on their stability, structure, and potential as N-heterocyclic carbene (NHC) precursors. These studies involve exploring the effects of electron delocalization on stability, revealing insights into the reactivity and electrophilic nature of these compounds due to their π-frameworks extending over carbonyl moieties. This foundational research aids in understanding the chemical behavior of compounds like "3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione" in various scientific applications (Hobbs et al., 2010).

Anticancer Potential of Structurally Related Compounds

Studies on compounds structurally related to imidazolidine-2,4-diones, specifically those involving substituted imidazolidinediones and their analogs, have shown potential anticancer activities. Research into novel N-benzyl aplysinopsin analogs, for example, has demonstrated potent growth inhibition against melanoma and ovarian cancer cells, highlighting the potential therapeutic applications of compounds within this chemical family in oncology (Penthala et al., 2011).

Fluorescent Organoboron Complexes for Bioimaging

A highly fluorescent family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties has been synthesized, exhibiting strong absorptions and emissions across a wide UV-Vis spectrum range. These compounds, due to their high quantum yield and water solubility, present significant potential for applications in bioorthogonal chemistry and bioimaging, showcasing the versatility of imidazolidine-2,4-dione derivatives in scientific research (Garre et al., 2019).

Synthesis and Pharmacological Properties

Research into imidazolidine derivatives has also explored their synthesis, structural characterization, and pharmacological properties, including antibacterial and antifungal activities. These studies provide a foundation for developing new therapeutic agents based on imidazolidine-2,4-dione structures, contributing to the fields of medicinal chemistry and drug design (El-Sharief et al., 2016).

Glycolurils and Supramolecular Chemistry

Glycolurils, closely related to imidazolidine-2,4-diones, have been extensively studied for their applications in supramolecular chemistry, serving as building blocks for the construction of complex molecular architectures. This research underscores the potential of compounds with imidazolidine-2,4-dione structures in developing novel materials and chemical sensors, demonstrating the broad applicability of these compounds in scientific research (Kravchenko et al., 2018).

properties

IUPAC Name

3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3/c16-11-2-1-3-12(17)10(11)4-5-13(21)19-7-9(8-19)20-14(22)6-18-15(20)23/h1-3,9H,4-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCNEWJHYLIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

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